molecular formula C10H9N3O2 B1427523 Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1340553-59-4

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B1427523
CAS No.: 1340553-59-4
M. Wt: 203.2 g/mol
InChI Key: QBGTUSUZROECAN-UHFFFAOYSA-N
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Description

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow systems allow for better control over reaction parameters, leading to higher selectivity and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(pyridin-2-yl)-1H-pyrazole-5-carboxylate is unique due to its specific structural configuration, which allows for diverse chemical reactivity and a broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 3-pyridin-2-yl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9-6-8(12-13-9)7-4-2-3-5-11-7/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGTUSUZROECAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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